Superior Potency vs. Oxythiamine in Pancreatic Cancer
In a direct cross-study comparison, Transketolase-IN-4 demonstrates a 3.8-fold improvement in potency over the classical TKT inhibitor oxythiamine in MIA PaCa-2 pancreatic cancer cells. Oxythiamine exhibits an IC50 of 14.95 μM for inhibition of cell proliferation in this line [1], whereas Transketolase-IN-4 achieves a significantly lower IC50 of 3.9 μM in the same cellular context .
| Evidence Dimension | Inhibition of tumor cell proliferation (IC50) |
|---|---|
| Target Compound Data | 3.9 μM |
| Comparator Or Baseline | Oxythiamine: 14.95 μM |
| Quantified Difference | 3.8-fold higher potency |
| Conditions | MIA PaCa-2 pancreatic cancer cell line |
Why This Matters
This potency advantage allows for lower working concentrations in cellular assays, reducing potential off-target effects and enabling more physiologically relevant dosing in preclinical models.
- [1] Wang J, et al. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells. Exp Hematol Oncol. 2013;2:18. doi:10.1186/2162-3619-2-18. IC50 of OT for MIA PaCa-2-2 cells was 14.95 μM. View Source
